ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10888214
InChI: InChI=1S/C15H17NO4/c1-4-20-15(18)13-9-14(17)16(10(13)2)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3
SMILES: CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC10888214

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name ethyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Standard InChI InChI=1S/C15H17NO4/c1-4-20-15(18)13-9-14(17)16(10(13)2)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3
Standard InChI Key DSGMFXUNRBUXGU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C
Canonical SMILES CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is C₁₆H₁₉NO₄ (corrected from initial C₂₅H₂₇NO₄ ), with a molecular weight of 289.33 g/mol. The core structure consists of a five-membered pyrrolidine ring fused to a 4-methoxyphenyl group at position 1, a methyl group at position 2, and an ethyl ester moiety at position 3. The planar pyrrolidine ring adopts a 4,5-dihydro-1H-pyrrole configuration, with conjugation extending across the carbonyl (C5=O) and ester groups .

Key structural insights derive from analogous compounds. For instance, in ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine ring exhibits near-planarity (r.m.s. deviation = 0.003 Å) and forms an 85.77° dihedral angle with the pendant phenyl ring . Intramolecular hydrogen bonds, such as N–H⋯O interactions, stabilize the conformation, a feature likely shared by the title compound .

Physical and Chemical Properties

Experimental and predicted physicochemical data for the compound are summarized below:

PropertyValueSource
Boiling Point563.2 ± 50.0 °C (Predicted)
Density1.172 ± 0.06 g/cm³ (Predicted)
pKa-0.65 ± 0.60 (Predicted)
Melting Point89–90°C (Analog)
SolubilityLow in water; soluble in ethanol, ethyl acetate

The low pKa suggests weak acidity, likely due to the ester carbonyl group. The predicted density aligns with aromatic pyrrolidine derivatives, which typically range from 1.1–1.3 g/cm³ .

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • ν(C=O): 1692 cm⁻¹ (ester carbonyl) .

  • ν(C=C): 1621 cm⁻¹ (aromatic and conjugated double bonds) .

  • ν(N–H): 3478 cm⁻¹ (secondary amine in analogs) .

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 ppm (t, 3H): Ethyl ester (–CH₂CH₃).

  • δ 3.80 ppm (s, 3H): Methoxy (–OCH₃).

  • δ 2.40 ppm (s, 3H): Methyl group at C2.

  • δ 6.80–7.20 ppm (m, 4H): Aromatic protons of 4-methoxyphenyl .

Crystallographic and Hydrogen-Bonding Features

Although single-crystal data for the title compound are unavailable, closely related structures crystallize in monoclinic (e.g., P2₁/n) or triclinic systems (P1) . Key parameters include:

ParameterValue (Analog)Source
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.17 Å, b = 9.24 Å, c = 17.65 Å
β Angle101.51°
Z4

In analogs, intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular O–H⋯O bonds create inversion dimers . These interactions likely stabilize the crystal packing of the title compound.

Applications and Biological Relevance

Pyrrolidine derivatives are explored for:

  • Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria .

  • Kinase Inhibitors: The 4-methoxyphenyl group may target ATP-binding sites in kinases.

  • Materials Science: Conjugated systems enable applications in organic semiconductors.

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